molecular formula C11H23ClO3S B13616583 3-Methyl-5-(tert-pentyloxy)pentane-1-sulfonyl chloride

3-Methyl-5-(tert-pentyloxy)pentane-1-sulfonyl chloride

Cat. No.: B13616583
M. Wt: 270.82 g/mol
InChI Key: MCUIWDGNWZAPIL-UHFFFAOYSA-N
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Description

3-Methyl-5-(tert-pentyloxy)pentane-1-sulfonyl chloride is an organic compound with the molecular formula C11H23ClO3S. It is a sulfonyl chloride derivative, which means it contains a sulfonyl group (SO2) attached to a chlorine atom. This compound is used in various chemical reactions and has applications in scientific research and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Methyl-5-(tert-pentyloxy)pentane-1-sulfonyl chloride typically involves the reaction of 3-Methyl-5-(tert-pentyloxy)pentane-1-sulfonic acid with thionyl chloride (SOCl2). The reaction is carried out under anhydrous conditions to prevent hydrolysis of the sulfonyl chloride group. The general reaction scheme is as follows:

3-Methyl-5-(tert-pentyloxy)pentane-1-sulfonic acid+SOCl23-Methyl-5-(tert-pentyloxy)pentane-1-sulfonyl chloride+SO2+HCl\text{3-Methyl-5-(tert-pentyloxy)pentane-1-sulfonic acid} + \text{SOCl}_2 \rightarrow \text{this compound} + \text{SO}_2 + \text{HCl} 3-Methyl-5-(tert-pentyloxy)pentane-1-sulfonic acid+SOCl2​→3-Methyl-5-(tert-pentyloxy)pentane-1-sulfonyl chloride+SO2​+HCl

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale synthesis using similar reaction conditions. The process is optimized for yield and purity, and may include additional steps such as purification by distillation or recrystallization.

Chemical Reactions Analysis

Types of Reactions

3-Methyl-5-(tert-pentyloxy)pentane-1-sulfonyl chloride undergoes various chemical reactions, including:

    Nucleophilic Substitution: The sulfonyl chloride group is highly reactive towards nucleophiles, leading to the formation of sulfonamide or sulfonate ester derivatives.

    Reduction: The compound can be reduced to the corresponding sulfonyl hydride using reducing agents such as lithium aluminum hydride (LiAlH4).

    Oxidation: Although less common, the compound can undergo oxidation to form sulfonic acid derivatives.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as amines or alcohols are commonly used under basic conditions.

    Reduction: Reducing agents like LiAlH4 are used under anhydrous conditions.

    Oxidation: Strong oxidizing agents such as potassium permanganate (KMnO4) may be used.

Major Products Formed

    Sulfonamides: Formed from the reaction with amines.

    Sulfonate Esters: Formed from the reaction with alcohols.

    Sulfonic Acids: Formed from oxidation reactions.

Scientific Research Applications

3-Methyl-5-(tert-pentyloxy)pentane-1-sulfonyl chloride has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis for the preparation of sulfonamide and sulfonate ester derivatives.

    Biology: Employed in the modification of biomolecules, such as proteins and peptides, to introduce sulfonyl groups.

    Medicine: Investigated for its potential use in drug development, particularly in the synthesis of sulfonamide-based pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and intermediates for various industrial processes.

Mechanism of Action

The mechanism of action of 3-Methyl-5-(tert-pentyloxy)pentane-1-sulfonyl chloride involves the reactivity of the sulfonyl chloride group. The sulfonyl chloride group is highly electrophilic, making it susceptible to nucleophilic attack. This reactivity allows the compound to form covalent bonds with nucleophiles, leading to the formation of sulfonamide or sulfonate ester derivatives. The molecular targets and pathways involved depend on the specific nucleophile and reaction conditions used.

Comparison with Similar Compounds

Similar Compounds

    Methanesulfonyl Chloride: A simpler sulfonyl chloride with a single methyl group.

    Benzenesulfonyl Chloride: Contains a benzene ring instead of the tert-pentyloxy group.

    Tosyl Chloride (p-Toluenesulfonyl Chloride): Contains a toluene group instead of the tert-pentyloxy group.

Uniqueness

3-Methyl-5-(tert-pentyloxy)pentane-1-sulfonyl chloride is unique due to the presence of the tert-pentyloxy group, which imparts specific steric and electronic properties. This uniqueness can influence the reactivity and selectivity of the compound in various chemical reactions, making it a valuable reagent in organic synthesis and scientific research.

Properties

Molecular Formula

C11H23ClO3S

Molecular Weight

270.82 g/mol

IUPAC Name

3-methyl-5-(2-methylbutan-2-yloxy)pentane-1-sulfonyl chloride

InChI

InChI=1S/C11H23ClO3S/c1-5-11(3,4)15-8-6-10(2)7-9-16(12,13)14/h10H,5-9H2,1-4H3

InChI Key

MCUIWDGNWZAPIL-UHFFFAOYSA-N

Canonical SMILES

CCC(C)(C)OCCC(C)CCS(=O)(=O)Cl

Origin of Product

United States

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